molecular formula C15H26N2O3 B2752058 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate CAS No. 2034539-11-0

1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate

Cat. No.: B2752058
CAS No.: 2034539-11-0
M. Wt: 282.384
InChI Key: BOFVLRDMVFVCAZ-UHFFFAOYSA-N
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Description

1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is a synthetic compound belonging to the class of pyrrolidine derivatives. It has garnered attention in scientific research due to its potential therapeutic applications in various fields, including medical, environmental, and industrial sectors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and pyrrolidine rings, followed by their functionalization and coupling. Common reagents used in these reactions include cyclopropylmethanol, piperidine, and pyrrolidine derivatives, along with various catalysts and solvents to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

    Piperidine Derivatives: These compounds share the piperidine ring structure and may exhibit similar biological activities.

    Pyrrolidine Derivatives: These compounds share the pyrrolidine ring structure and may also exhibit similar biological activities.

Uniqueness: 1-Methylpiperidin-4-yl 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate is unique due to its specific combination of piperidine and pyrrolidine rings, along with the cyclopropylmethoxy functional group. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds .

Properties

IUPAC Name

(1-methylpiperidin-4-yl) 3-(cyclopropylmethoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-16-7-4-13(5-8-16)20-15(18)17-9-6-14(10-17)19-11-12-2-3-12/h12-14H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFVLRDMVFVCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)N2CCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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